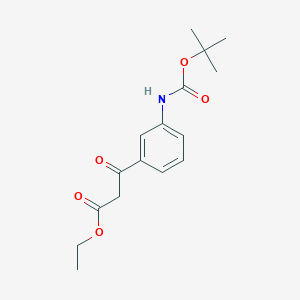

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

Description

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate (CAS: 1017781-47-3) is a β-keto ester featuring a phenyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₆H₂₁NO₅ (MW: 307.34 g/mol), and it serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing protected amine derivatives . The Boc group enhances stability during synthetic steps, allowing selective deprotection under acidic conditions.

Properties

IUPAC Name |

ethyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-7-6-8-12(9-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPSKLVQBGMSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695998 | |

| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-47-3 | |

| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation and Reduction Approach

A related synthesis for ethyl 3-(3-aminophenyl)propanoate has been reported, which can be adapted for the Boc-protected derivative. The method involves:

- Tandem Knoevenagel condensation of 3-nitrobenzaldehyde with Meldrum's acid in the presence of triethylammonium formate (TEAF).

- Subsequent reduction of the nitro group to an amino group using stannous chloride in ethanol, which simultaneously esterifies the carboxylic acid to the ethyl ester.

This approach benefits from the dual role of stannous chloride as a reducing agent and Lewis acid catalyst, facilitating efficient conversion and esterification in one step.

Alkylation of N-(tert-butoxycarbonyl)glycine Ethyl Ester

A robust and high-yielding method involves the alkylation of N-(tert-butoxycarbonyl)glycine ethyl ester with ethyl 3-chloropropanoate under basic conditions:

- Step 1: Dissolve N-(tert-butoxycarbonyl)glycine ethyl ester in dry N,N-dimethylformamide (DMF) and cool to 4°C in an ice bath.

- Step 2: Add sodium hydride (NaH) carefully to deprotonate the glycine ester, maintaining the temperature for 1 hour.

- Step 3: Add ethyl 3-chloropropanoate dropwise, then allow the reaction mixture to warm to room temperature and stir for 2 hours.

- Step 4: Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

- Step 5: Wash the combined organic layers with water and brine, then evaporate the solvent under reduced pressure to obtain the product.

This method yields the desired Boc-protected ethyl 3-oxopropanoate derivative with approximately 90% yield and good purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of stannous chloride in ethanol is notable for its dual function, which simplifies the synthesis by combining reduction and esterification steps.

- The alkylation method employing sodium hydride in DMF allows precise control of reaction conditions, minimizing side reactions and improving yield.

- Protection of the amino group with the tert-butoxycarbonyl group is critical to prevent unwanted side reactions during alkylation or condensation steps.

- Purification typically involves standard aqueous workup and organic solvent extraction, followed by evaporation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Deprotection: Commonly performed using trifluoroacetic acid or hydrochloric acid in an organic solvent.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amino compound.

Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate has several notable applications:

Organic Synthesis

- Intermediate for Pharmaceuticals : This compound serves as a building block for synthesizing various pharmaceuticals and biologically active molecules.

- Peptide Synthesis : It is utilized in the preparation of peptide-based compounds due to its protective Boc group, which can be selectively removed to reveal free amino groups for further reactions.

Research indicates that derivatives of this compound may exhibit significant biological activities:

- Inhibitors for DGAT2 : Studies have shown its potential in synthesizing inhibitors for diacylglycerol acyltransferase 2 (DGAT2), relevant in lipid metabolism and metabolic disorders.

- Anti-Cancer Properties : Compounds derived from this structure have demonstrated anti-cancer effects, particularly through mechanisms that induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Synthesis and Applications :

- A study highlighted its synthesis through Boc protection followed by esterification, emphasizing high purity yields suitable for research applications.

- It has been effectively used as a building block in synthesizing various therapeutic agents.

-

Biological Studies :

- Research has demonstrated its role in developing compounds that inhibit DGAT2, indicating potential applications in treating metabolic disorders.

- Additional studies suggest that derivatives exhibit significant anti-cancer properties through apoptosis mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of more complex molecules. The tert-butoxycarbonyl group serves as a protective group, preventing unwanted reactions at the amino site until it is selectively removed under controlled conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS: 52119-38-7)

- Structure: Phenyl ring substituted with a nitro (-NO₂) group.

- Properties : The nitro group increases electrophilicity, making this compound reactive in reduction reactions (e.g., catalytic hydrogenation to amines) .

- Applications: Used to synthesize ethyl 3-(2-aminophenyl)-3-oxopropanoate, a precursor to 4-hydroxyquinoline-3-carboxylic acid .

- Hazards : Classified with H302 (harmful if swallowed) and H335 (respiratory irritation) .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate (CAS: MFCD00000321)

- Structure : Fluorine substituent at the ortho position of the phenyl ring.

- Applications : Used in synthesizing fluorinated heterocycles and drug candidates .

Ethyl 3-(3-Chloro-4-Methoxyphenyl)-3-Oxopropanoate (CAS: 1192136-17-6)

Variations in the Ester Group and Amino Protection

tert-Butyl 3-[Methyl(Phenyl)Amino]-3-Oxopropanoate

- Structure: tert-Butyl ester with a methyl-phenylamino substituent.

- Properties : The bulky tert-butyl group increases steric hindrance, slowing hydrolysis compared to ethyl esters.

- Applications : Used in palladium-catalyzed cross-coupling reactions for carbamoylacetate synthesis .

Ethyl 3-[(5-Chloropyridin-2-yl)Amino]-3-Oxopropanoate

Functional Group Reactivity and Stability

Biological Activity

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate, a compound classified as an ester, features a unique structure that includes an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical industry for developing biologically active molecules.

- Molecular Formula : CHNO

- Molecular Weight : 307.34 g/mol

- CAS Number : 1017781-47-3

The presence of the Boc group provides stability and selectivity during synthetic processes, allowing for controlled reactions without interference from the amino group.

The biological activity of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate primarily derives from its role as a precursor in the synthesis of various biologically active compounds. The Boc group can be selectively removed under acidic conditions to yield free amino derivatives, which are crucial for further functionalization and biological activity.

Research Findings

-

Synthesis and Applications :

- The compound is often synthesized through the protection of the amino group using Boc chloride followed by esterification with ethyl bromoacetate. This method ensures high purity and yields significant quantities of the compound for research applications .

- It serves as a building block for peptide synthesis and other therapeutic agents, indicating its potential utility in drug development.

-

Biological Studies :

- A study highlighted its use in synthesizing inhibitors for diacylglycerol acyltransferase 2 (DGAT2), which plays a role in lipid metabolism. This suggests that derivatives of this compound may have implications in metabolic disorders .

- Other research indicates that compounds derived from Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate exhibit significant anti-cancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Comparative Analysis with Similar Compounds

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate can be compared with similar compounds to highlight its unique properties:

Q & A

Q. Characterization :

- NMR Spectroscopy : H and C NMR confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and ester functionality (C=O at ~170 ppm) .

- HRMS : Validates molecular weight and purity (e.g., [M+Na] peaks) .

- TLC : Monitors reaction progress using polar/non-polar solvent systems .

Basic: Which analytical techniques are critical for verifying the compound’s structural integrity and purity?

- Chromatography : Reverse-phase HPLC or TLC with UV visualization ensures purity (>95% by area) .

- Spectroscopy :

- Mass Spectrometry : HRMS or LC-MS confirms molecular ion and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield during Boc protection?

- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of Boc₂O .

- Catalysis : Add catalytic 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

- Temperature Control : Maintain 0–25°C during Boc introduction to prevent exothermic decomposition .

- Stoichiometry : Use Boc₂O in slight excess (1.2–1.5 equivalents) to ensure complete amine protection .

Advanced: What strategies mitigate Boc group instability during storage or synthesis?

- Storage : Store at –20°C under inert gas (N or Ar) to prevent moisture-induced deprotection .

- Acid Sensitivity : Avoid protic solvents (e.g., MeOH) and acidic workup conditions (pH <5) to retain the Boc group .

- Monitoring : Use TLC or H NMR to detect Boc cleavage (e.g., loss of tert-butyl signals) .

Advanced: How do structural analogs with halogen or trifluoromethyl substituents influence reactivity?

- Electron-Withdrawing Groups (e.g., -CF, -Br): Increase electrophilicity of the β-keto ester, enhancing nucleophilic attack in subsequent reactions (e.g., Michael additions) .

- Positional Effects : Meta-substituted analogs (e.g., 3-Br vs. 2-Br) alter steric hindrance and electronic density, affecting coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Activity : Fluorinated analogs (e.g., 3-CF) show improved metabolic stability in pharmacokinetic studies .

Advanced: How should researchers address contradictions in reported pharmacological data?

- Target Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinity discrepancies .

- Metabolite Profiling : Identify if Boc deprotection in vivo generates active metabolites (e.g., free amines) using LC-MS/MS .

- Structural Dynamics : Perform molecular docking to assess how substituents (e.g., phenyl vs. trifluoromethylphenyl) alter target interactions .

Advanced: What purification challenges arise during scale-up, and how are they resolved?

- Byproduct Formation : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) to separate unreacted starting materials or diastereomers .

- Solvent Selection : Switch from DCM to toluene for better solubility during recrystallization .

- Automation : Employ flash chromatography systems with UV detection for reproducible fraction collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.